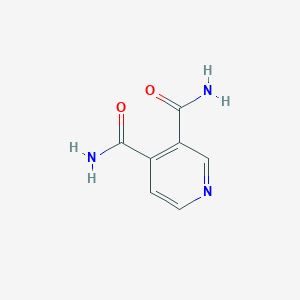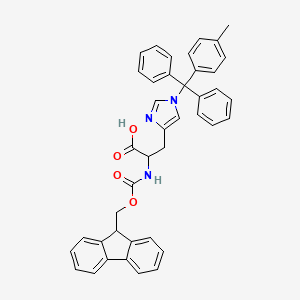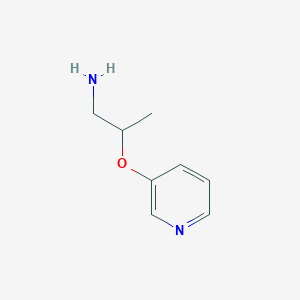
2-(Pyridin-3-yloxy)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Pyridin-3-yloxy)propylamine” is a chemical compound with the molecular formula C8H12N2O . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a propylamine group via an oxygen atom . The molecular weight of the compound is 152.19 g/mol .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functional Rearrangement
One of the notable applications of pyridine derivatives, similar to 2-(Pyridin-3-yloxy)propylamine, is in the realm of chemical synthesis where they undergo functional rearrangement. For instance, the reaction of 4-methyl-pyrrolidin-2-ones chlorinated at the C(3) and C(6) positions with n-propylamine introduces a new method for preparing 5-propylimino-pyrrolidin-2-ones or 3-pyrrolin-2-ones. This transformation involves a series of eliminations, substitutions, and double bond shifts, showcasing a remarkable example of functional rearrangement (Danieli et al., 2004).
Complexation and Coordination Chemistry
Compounds like this compound are pivotal in the synthesis of ligands for metal complexation, contributing to the field of coordination chemistry. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been explored, with these derivatives serving as versatile analogues to terpyridines. Their application has been highlighted in producing luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Novel Reaction Pathways and Biochemical Insights
The investigation into myosmine's peroxidation, a compound structurally related to pyridine derivatives, revealed a new reaction pathway leading to the formation of nicotinic acid (vitamin B3) and n-propylamine as minor metabolites. This pathway enhances our understanding of myosmine's biochemical significance in human food and its metabolic activation in biological systems, providing insights into the complex interactions of pyridine derivatives within foodstuffs and tobacco products (Zwickenpflug et al., 2016).
Propiedades
IUPAC Name |
2-pyridin-3-yloxypropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(5-9)11-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGNMSMUTCMNQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393777 |
Source


|
| Record name | 2-(Pyridin-3-yloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886763-53-7 |
Source


|
| Record name | 2-(Pyridin-3-yloxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


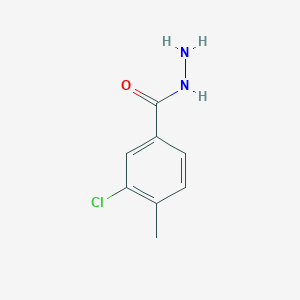
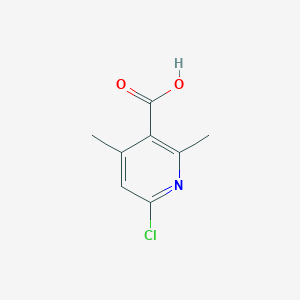

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)
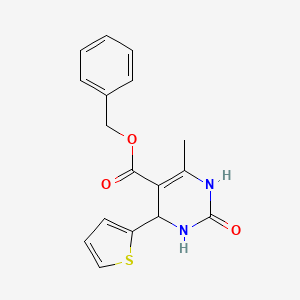
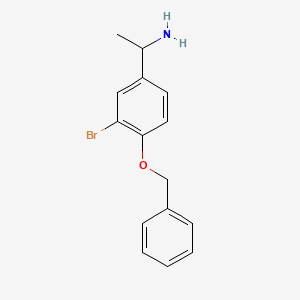
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)
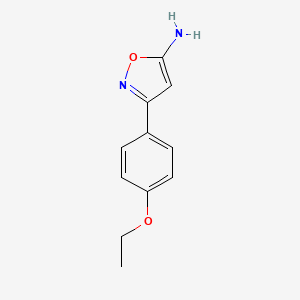

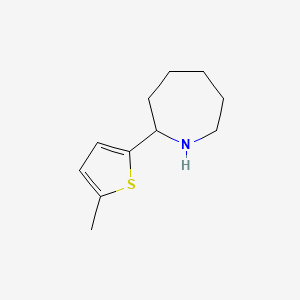
![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)
